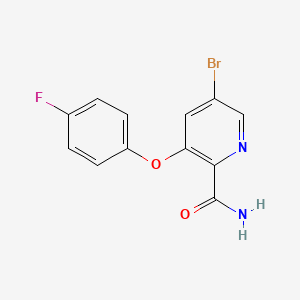

5-Bromo-3-(4-fluorophenoxy)picolinamide

Overview

Description

Synthesis Analysis

An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors has been reported . This synthesis starts from 2-fluoro-4-methylpyridine and involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Molecular Structure Analysis

The molecular formula of 5-Bromo-3-(4-fluorophenoxy)picolinamide is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol.Chemical Reactions Analysis

A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol.Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-3-(4-fluorophenoxy)picolinamide and similar compounds are used in the synthesis of heterocyclic compounds. For example, 5H-oxazol-4-ones, a heterocyclic ring system, are synthesized using related bromo acid halides in a process involving microwave-assisted cyclization. These compounds have applications in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives (Trost, Dogra, & Franzini, 2004).

Radiopharmaceutical Development

Compounds structurally related to this compound are used in the development of radiopharmaceuticals. For instance, a study described the radiosynthesis of a new ligand for serotonin-5HT2-receptors, which is a promising tracer for γ-emission tomography (Mertens et al., 1994).

Molecular Imaging in Malignant Melanoma

In molecular imaging, derivatives of 5-bromo picolinamide, such as 18F-5-fluoro-N-(2-(diethylamino)ethyl) picolinamide (18F-5-FPN), are prepared for use in imaging malignant melanoma. These compounds exhibit specific binding affinity to melanin and have potential as molecular probes for diagnosis (Feng et al., 2016).

Antioxidant Activity

Bromophenols, which include bromo-picolinamide derivatives, demonstrate potent antioxidant activities. These compounds could potentially be applied in food and pharmaceutical fields as natural antioxidants due to their radical scavenging abilities (Li et al., 2012).

Pharmaceutical Synthesis

Picolinamide derivatives, including those related to this compound, are synthesized for their high specificity and affinity towards serotoninergic receptors. These compounds are useful in developing drugs targeting serotonin receptors for various treatments (Fiorino et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-bromo-3-(4-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O2/c13-7-5-10(11(12(15)17)16-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJPKPOKLUSFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)

![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)

![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)